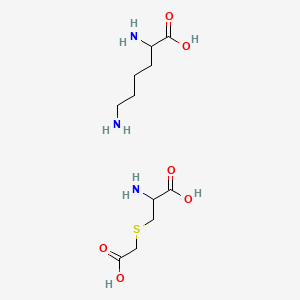

Carbocisteine; lysine

Description

Significance in Biomedical Research Disciplines

Research into carbocisteine-lysine has yielded significant findings in a number of biomedical fields:

Respiratory Research: A primary focus of investigation has been its role in chronic obstructive pulmonary disease (COPD). nih.gov Studies have demonstrated that carbocisteine-lysine can reduce the frequency of exacerbations in COPD patients. nih.goveuropeanreview.org This is attributed to its ability to modulate mucus viscosity and enhance mucociliary clearance. researchgate.net Furthermore, research has explored its antiviral properties, showing it can inhibit the replication of respiratory viruses such as rhinovirus and respiratory syncytial virus (RSV) by reducing the expression of sialic acid receptors on epithelial cells.

Inflammatory and Oxidative Stress Research: A substantial body of research has delved into the antioxidant and anti-inflammatory properties of carbocisteine-lysine. ncats.iojle.comresearchgate.net It has been shown to be an effective scavenger of reactive oxygen species (ROS), particularly hypochlorous acid (HOCl) and hydroxyl radicals (OH•). jle.comresearchgate.net This antioxidant activity is linked to the thioether group in its structure. jle.comresearchgate.net Moreover, studies have indicated that carbocisteine-lysine can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8). europeanreview.orgresearchgate.net This anti-inflammatory action is believed to contribute significantly to its therapeutic effects. ncats.ionih.gov

Gastrointestinal Research: While the primary focus has been on respiratory applications, the lysine (B10760008) salt form of carbocisteine (B549337) is noted to be well-absorbed orally, with the lysine group being cleaved upon gastric absorption to form the active drug S-carboxymethylcysteine (S-CMC). mdpi.com This aspect of its pharmacology is relevant to understanding its systemic effects following oral administration.

A prospective study on 155 COPD patients illustrated the compound's effect on exacerbation rates. The average number of exacerbations per year was significantly reduced from 1.97 to 1.03. nih.gov

| Parameter | Before Treatment | After Treatment | P-value |

|---|---|---|---|

| Average Exacerbations per Year | 1.97 ± 0.10 | 1.03 ± 0.11 | <0.01 |

Further research has highlighted its impact on patients with frequent exacerbations (≥2 in the previous year). In this subgroup, the exacerbation rate was markedly reduced. europeanreview.org

| Patient Group | Exacerbation Rate Before Treatment | Exacerbation Rate After Treatment | P-value |

|---|---|---|---|

| With Inhaled Steroids | 69% | 33% | <0.01 |

| Without Inhaled Steroids | 58% | 25% | <0.01 |

Interdisciplinary Research Landscape and Perspectives

The study of carbocisteine-lysine is inherently interdisciplinary, drawing upon expertise from pharmacology, molecular biology, and clinical medicine. researchgate.net The investigation into its mucolytic effects involves principles of biochemistry and biophysics to understand its interaction with mucus glycoproteins. researchgate.net Concurrently, its antioxidant and anti-inflammatory actions are explored through the lens of immunology and cell biology, examining its influence on cellular signaling pathways and the production of inflammatory mediators. europeanreview.orgnih.gov

This interdisciplinary approach provides a comprehensive understanding of the compound's mechanisms of action. For instance, the observation that carbocisteine-lysine's therapeutic efficacy may be more attributable to its antioxidant and anti-inflammatory properties than its mucolytic effects underscores the importance of integrating different scientific perspectives. ncats.io The convergence of these research areas continues to shape our understanding of carbocisteine-lysine's potential applications in a range of chronic inflammatory diseases beyond the respiratory system, including cardiovascular and neurodegenerative disorders. ncats.io

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXGPWVLUSDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Carbocisteine Lysine

Direct Salt Formation Approaches

The most direct method for synthesizing carbocisteine-lysine involves a straightforward acid-base reaction between carbocisteine (B549337) and L-lysine. This approach is favored for its simplicity and the ability to produce the salt without complex intermediate steps.

A prominent method for the industrial preparation of carbocisteine-lysine salt involves its formation in an aqueous medium followed by isolation using spray drying technology. patsnap.comgoogle.com The process begins by mixing an aqueous solution of L-lysine with an aqueous solution of carbocisteine. google.com This mixture undergoes a salt-forming reaction, resulting in a product system containing the dissolved carbocisteine-lysine salt. patsnap.com

Following the reaction, the resulting salt solution is introduced into a spray dryer. patsnap.com This technique atomizes the liquid into fine droplets inside a hot gas chamber, leading to rapid evaporation of the water and the formation of a uniform, dry powder of the carbocisteine-lysine salt. google.com This method is advantageous as it can yield the final product without the need for crystallization and purification steps involving organic solvents like methanol (B129727) or ethanol (B145695), thus avoiding issues of residual solvents in the final product. patsnap.comgoogle.com The resulting powder is characterized by uniform particles. google.com

Alternative approaches mentioned in patent literature include crystallization using ethanol and catalytic synthesis with an ion exchange resin, the latter of which has reported yields of 87.3%. google.comgoogle.com Another technique utilizes bipolar membrane electrodialysis to prepare a pure L-lysine solution from L-lysine hydrochloride, which is then reacted with carbocisteine. google.com

The efficiency and quality of the direct salt formation process are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity. Key variables include reactant concentrations, molar ratios, temperature, and reaction time. google.com

Research outlines preferred conditions for the aqueous salt-forming reaction. The molar ratio of L-lysine to carbocisteine is ideally maintained close to equimolar, with preferred ranges between 1:(0.8-1.2) and more specifically 1:(0.9-1.1). google.com The reaction is typically conducted at temperatures ranging from 20°C to 40°C, with an optimal range of 25°C to 35°C. google.com The duration of the salt-forming reaction is generally between 1 to 5 hours, with 2 to 4 hours being the preferred timeframe. google.com

The spray drying process is also subject to optimization. The inlet air temperature may be set between 100°C and 120°C, with the outlet temperature controlled between 80°C and 100°C. patsnap.com

| Parameter | Preferred Range | Optimal Range |

|---|---|---|

| Molar Ratio (L-lysine:Carbocisteine) | 1:(0.8-1.2) | 1:(0.9-1.1) |

| Reaction Temperature | 20-40°C | 25-35°C |

| Reaction Time | 1-5 hours | 2-4 hours |

| Carbocisteine Solution Concentration | 10-50% | 30-40% |

| Spray Dryer Inlet Temperature | 100-120°C | N/A |

| Spray Dryer Outlet Temperature | 80-100°C | N/A |

Precursor Chemistry and Amino Acid Derivatives

Understanding the synthesis and chemical properties of the individual components, carbocisteine and lysine (B10760008), is fundamental to the study of their salt and potential derivatives.

Carbocisteine, chemically known as S-carboxymethyl-L-cysteine, is a derivative of the amino acid L-cysteine. nih.gov Its synthesis is achieved through the alkylation (specifically, carboxymethylation) of L-cysteine. fengchengroup.com The standard procedure involves reacting L-cysteine with chloroacetic acid under alkaline conditions. fengchengroup.com This reaction results in the substitution of the hydrogen atom of the thiol group in cysteine with a carboxymethyl group from the chloroacetic acid. nih.gov The process may use L-cysteine hydrochloride as a starting material. Subsequent purification steps, such as recrystallization, are employed to obtain pure carbocisteine. fengchengroup.com

Lysine is an amino acid characterized by a primary ε-amino group on its side chain, in addition to the α-amino group at the N-terminus. nih.govnbinno.com This side-chain amino group is a key site for chemical modifications due to its nucleophilic nature. nih.govtaylorfrancis.com The reactivity of lysine's amino groups allows for the synthesis of a wide array of derivatives. nih.gov

The difference in the pKa values of the α-amino group (around 8) and the ε-amino group (around 10) allows for site-selective modifications by carefully controlling the reaction pH. nih.gov At near-physiological pH, the N-terminal α-amino group is more nucleophilic, while a pH range of 8.5–9.5 is optimal for targeting the lysine side chain. nih.gov

Common reagents for lysine modification include N-hydroxysuccinimide (NHS) esters, which react with the amino group to form stable amide bonds. rsc.orgresearchgate.net Other strategies include the use of isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives. nih.gov More recent research has explored reagents like N-phenylvinylsulfonamides for selective lysine modification via an aza-Michael addition reaction under basic conditions. rsc.org These chemical modification strategies are pivotal in fields like bioconjugation for attaching functional molecules to peptides and proteins at lysine residues. nih.govrsc.org

Structural Elucidation of Synthetic Products

The final product of the synthesis is the carbocisteine-lysine salt, a compound formed by the ionic interaction between the acidic carbocisteine and the basic lysine. nih.gov Structural elucidation confirms the identity of this product. The established chemical structure consists of one molecule of L-lysine and one molecule of S-carboxymethyl-L-cysteine. nih.gov Upon administration, the lysine moiety is cleaved, releasing the active S-carboxymethylcysteine molecule. vulcanchem.com

| Identifier | Value |

|---|---|

| Chemical Name | L-Lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) |

| IUPAC Name | (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid |

| CAS Number | 49673-81-6 |

| Molecular Formula | C₁₁H₂₃N₃O₆S |

| Molecular Weight | 325.38 g/mol |

Design and Synthesis of Novel Analogs and Derivatives

The design and synthesis of novel analogs and derivatives of the carbocisteine-lysine salt represent a strategic approach to modulate its physicochemical properties and biological activity. While research directly focused on derivatizing the intact salt is limited, a plethora of synthetic strategies applicable to its constituent amino acids, S-carboxymethyl-L-cysteine (carbocisteine) and L-lysine, provide a foundation for creating new chemical entities. These strategies primarily involve the modification of the carboxylic acid and amino functional groups present in both molecules.

Esterification of Carboxylic Acid Groups:

One common approach to creating derivatives of molecules containing carboxylic acids is through esterification. In the context of carbocisteine-lysine, both the carbocisteine and lysine moieties contain carboxyl groups that are amenable to this modification. The synthesis of such ester derivatives could potentially enhance the lipophilicity of the parent compound, which may influence its absorption and pharmacokinetic profile.

For instance, the synthesis of lysine esters can be achieved by heating α-amino-ε-caprolactam with an alcohol in the presence of an acid or base catalyst. This method offers a direct route to producing lysine esters in high yields. Similarly, the carboxylic acid groups of carbocisteine can be esterified using standard acid-catalyzed esterification protocols with various alcohols.

Table 1: Hypothetical Ester Derivatives of Carbocisteine-Lysine

| Derivative Name | Site of Modification | Potential Synthetic Approach |

|---|---|---|

| Carbocisteine-lysine monoethyl ester | Carboxyl group of carbocisteine or lysine | Acid-catalyzed esterification with ethanol |

Acylation of Amino Groups:

The amino groups of L-lysine (both α and ε) are nucleophilic and can be readily acylated to form amide derivatives. This strategy is widely used in the development of prodrugs to improve stability, alter solubility, or achieve targeted delivery. For example, N-acyl lysine derivatives have been synthesized and studied for various applications. The synthesis of N-acyl amino acid surfactants often involves the reaction of fatty acid chlorides or anhydrides with the amino acid under basic conditions.

Furthermore, the design of L-lysine-based prodrugs has been explored for targeted drug delivery. For example, Nε-feruloyl-S-(6-purinyl)-L-lysine and Nε-acryloyl-S-(6-purinyl)-L-lysine have been synthesized to target the colon. nih.gov These examples highlight the feasibility of selectively modifying the ε-amino group of lysine within the carbocisteine-lysine salt to attach other molecules of interest.

Table 2: Potential N-Acyl Derivatives of Carbocisteine-Lysine

| Derivative Name | Site of Modification | Reagent |

|---|---|---|

| Nε-acetyl-carbocisteine-lysine | Epsilon-amino group of lysine | Acetic anhydride |

Peptide Coupling and Bioconjugation:

The principles of peptide synthesis can be applied to couple other amino acids or peptides to the carbocisteine-lysine salt. The carboxylic acid and amino groups of both carbocisteine and lysine can serve as handles for peptide bond formation using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with activators such as N-hydroxysuccinimide (NHS). This approach could lead to the development of novel peptide-drug conjugates with tailored biological activities.

Bioconjugation techniques offer another avenue for creating derivatives. The primary amine of the lysine side chain is a common target for bioconjugation reactions, allowing for the attachment of various moieties, including fluorescent probes or targeting ligands.

Derivatization of the Thioether Linkage:

The thioether group in carbocisteine is another potential site for chemical modification. For instance, S-(2-carboxyethyl)-L-cysteine can be oxidized to its corresponding sulfoxide (B87167) diastereomers using hydrogen peroxide. mdpi.com This suggests that the sulfur atom in the carbocisteine component of the salt could be selectively oxidized to create sulfoxide or sulfone derivatives, which may exhibit altered biological properties.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Carbocisteine; lysine |

| S-carboxymethyl-L-cysteine |

| L-lysine |

| α-amino-ε-caprolactam |

| Nε-feruloyl-S-(6-purinyl)-L-lysine |

| Nε-acryloyl-S-(6-purinyl)-L-lysine |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N-hydroxysuccinimide (NHS) |

| S-(2-carboxyethyl)-L-cysteine |

Molecular and Cellular Mechanisms of Action of Carbocisteine Lysine

Oxidative Stress Modulation and Antioxidant Mechanisms

Carbocisteine-lysine salt exerts its antioxidant effects through a multi-faceted approach that includes direct scavenging of harmful reactive oxygen intermediates, protection of the body's natural antioxidant defenses, modulation of enzyme activity involved in oxidant production, and preservation of DNA integrity.

Selective Scavenging of Reactive Oxygen Intermediates (ROIs) (e.g., Hypochlorous Acid, Hydroxyl Radicals)

Carbocisteine-lysine salt is an effective and selective scavenger of specific reactive oxygen intermediates (ROIs), particularly hypochlorous acid (HOCl) and the highly reactive hydroxyl radical (OH•). nih.govjle.com This scavenging activity is attributed to the reactivity of the thioether group within the carbocisteine (B549337) molecule. nih.govresearchgate.net In cell-free systems, SCMC-LYS demonstrates a potent, concentration-dependent reducing effect on HOCl. nih.gov This action results in the oxidation of the drug's thioether group to form a sulfoxide (B87167). nih.gov The scavenging capacity of carbocisteine-lysine salt against HOCl and OH• has been shown to be comparable to that of glutathione (B108866), a major endogenous antioxidant. researchgate.net This activity has been observed in both cell-free systems and in activated human polymorphonuclear neutrophils (PMNs), which are significant producers of ROIs during inflammation. nih.govjle.com

Protection of Endogenous Antioxidant Systems (e.g., α1-antitrypsin, Glutathione)

A critical aspect of carbocisteine-lysine salt's antioxidant action is its ability to protect vital endogenous antioxidant systems from oxidative damage. One of the most significant of these is its protection of alpha-1-antitrypsin (α1-AT), the primary serum protease inhibitor. nih.govjle.com Activated neutrophils produce potent oxidants like HOCl, which can inactivate α1-AT by oxidizing its methionyl residues. nih.gov This inactivation leads to uncontrolled activity of neutrophil elastase, a powerful enzyme that can damage lung tissue. nih.gov Carbocisteine-lysine salt demonstrates a concentration-dependent reduction of HOCl-mediated inhibition of α1-antitrypsin, thereby preserving its crucial protective function. nih.govnih.gov The scavenging activity of SCMC-LYS against HOCl is directly paralleled by this powerful protective effect on α1-AT. nih.govjle.com Furthermore, the reducing capacity of carbocisteine-lysine salt has been shown to be equivalent to that of glutathione (GSH), a key intracellular antioxidant, highlighting its significant role in bolstering the body's defense against oxidative stress. nih.gov

Modulation of Oxidative Enzyme Activity (e.g., Xanthine (B1682287) Oxidase)

Carbocisteine-lysine salt has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species. Specifically, it can interfere with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase. nih.gov In human lung endothelial cells cultured in the presence of elastase, a substance that can promote this conversion, carbocisteine-lysine salt (at a concentration of 0.16 mM) was found to decrease xanthine oxidase activity. nih.gov This reduction in enzyme activity leads to a decrease in the production of superoxide (B77818) and uric acid. nih.gov This mechanism suggests that carbocisteine-lysine salt can help to reduce oxidative stress at its source by limiting the generation of harmful radicals. nih.gov

DNA Integrity Preservation in Oxidative Environments

Carbocisteine-lysine salt demonstrates a protective effect on DNA integrity in environments characterized by high oxidative stress. nih.gov Research has shown that it can reduce the damage to DNA from healthy donors when exposed to bronchoalveolar lavage fluid from patients with chronic obstructive pulmonary disease (COPD), a condition associated with significant oxidative stress. nih.gov Furthermore, in human serum subjected to ultrasound, which induces clastogenic (DNA-damaging) activity, carbocisteine-lysine salt was able to quench this activity at concentrations as low as 2.5 mM. nih.govsemanticscholar.org In comparison, N-acetylcysteine (NAC), another antioxidant, required a concentration of 5 mM to begin protecting DNA from radical damage under similar conditions. nih.gov

Anti-inflammatory Pathways and Immunomodulation

Beyond its direct antioxidant effects, carbocisteine-lysine salt actively modulates inflammatory pathways, primarily by regulating the expression of key signaling molecules such as cytokines and chemokines.

Cytokine and Chemokine Expression Regulation (e.g., IL-6, IL-8, IL-1β, TNF-α)

Carbocisteine-lysine salt has demonstrated significant anti-inflammatory properties by modulating the production and expression of various pro-inflammatory cytokines and chemokines. nih.goveuropeanreview.org It has been shown to reduce the production of interleukin-8 (IL-8), a major chemokine responsible for recruiting neutrophils to sites of inflammation. nih.govjle.com This inhibition of IL-8 production is linked to the compound's ability to scavenge hydroxyl radicals (OH•), as intracellular OH• is known to mediate IL-8 production. nih.govresearchgate.net Studies have shown that carbocisteine-lysine salt significantly reduces IL-8 production in stimulated human peripheral blood mononuclear cells. nih.govjle.com

In addition to IL-8, carbocisteine has been found to decrease the expression and release of other key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com For instance, treatment with carbocisteine-lysine salt for six months in patients with COPD led to a marked reduction in exhaled IL-6 levels. nih.govcore.ac.uknih.gov It has also been shown to reduce the production of IL-1β and IL-6 following respiratory syncytial virus (RSV) infection in human tracheal epithelial cells. mdpi.com Furthermore, carbocisteine can attenuate TNF-α-induced inflammation in human alveolar epithelial cells. europeanreview.org These effects are associated with the inhibition of key signaling pathways like NF-κB and ERK1/2 MAPK, which are central to the inflammatory response. europeanreview.org

Table 1: Summary of Carbocisteine-Lysine's Effects on Inflammatory Mediators

| Mediator | Effect of Carbocisteine-Lysine | Associated Condition/Model |

|---|---|---|

| IL-8 | ↓ Reduction in production/release | Stimulated human peripheral blood mononuclear cells nih.govresearchgate.net; IL-1β-induced airway epithelial cells nih.gov |

| IL-6 | ↓ Reduction in exhaled levels/production | COPD patients nih.govcore.ac.uknih.gov; RSV-infected tracheal epithelial cells mdpi.com |

| IL-1β | ↓ Reduction in production | RSV-infected tracheal epithelial cells mdpi.com |

| TNF-α | ↓ Attenuation of induced inflammation | Human alveolar epithelial cells europeanreview.org |

Signaling Pathway Modulation

Carbocisteine has been shown to influence several critical intracellular signaling pathways involved in inflammation. nih.govnih.gov Research indicates that its anti-inflammatory effects are mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.govdrugbank.com

In human alveolar epithelial cells, carbocisteine has been observed to decrease the phosphorylation of both NF-κB p65 and ERK1/2, which is induced by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide. nih.govnih.govdrugbank.com This inhibition of phosphorylation subsequently prevents the translocation of the p65 subunit of NF-κB into the nucleus. nih.govdrugbank.com As a result, the transcriptional activity of NF-κB is diminished, leading to a dose-dependent suppression of pro-inflammatory cytokine and chemokine production, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), TNF-α, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1β (MIP-1β). nih.gov

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another crucial signaling cascade involved in cell survival, proliferation, and inflammation. mdpi.comcellsignal.com While direct modulation of the PI3K-AKT pathway by carbocisteine-lysine is an area of ongoing investigation, its known effects on the interconnected NF-κB and MAPK pathways suggest a potential for broader influence on cellular inflammatory responses.

| Signaling Pathway | Key Protein/Target | Observed Effect of Carbocisteine | Downstream Consequence |

|---|---|---|---|

| NF-κB | p65 subunit | Decreased phosphorylation and nuclear translocation nih.govdrugbank.com | Inhibition of pro-inflammatory gene transcription nih.gov |

| ERK1/2 MAPK | ERK1/2 | Decreased phosphorylation nih.govnih.gov | Reduced inflammatory response nih.gov |

Leukocyte Recruitment and Migration Attenuation

Carbocisteine-lysine has demonstrated the ability to attenuate the recruitment and migration of key inflammatory leukocytes. nih.gov Studies have shown that oral administration of carbocisteine-lysine salt monohydrate significantly reduces neutrophil infiltration into the airway lumen in response to inflammatory stimuli such as interleukin-1 beta. nih.gov Furthermore, it inhibits the formation of pleural exudate and the associated leukocyte recruitment. nih.gov

This anti-inflammatory action extends to various models of airway inflammation. nih.gov For instance, in cigarette smoke-induced airway hyperresponsiveness, both oral and aerosol administration of carbocisteine-lysine salt monohydrate have been shown to reduce the recruitment of inflammatory cells into the bronchoalveolar lavage fluid. nih.gov While the primary focus of existing research has been on neutrophils, the broader anti-inflammatory effects of carbocisteine suggest a potential to modulate the activity of other leukocytes, such as macrophages and eosinophils, which are also critical players in chronic respiratory diseases.

Endothelial Cell Responses to Inflammatory Stimuli

The vascular endothelium plays a crucial role in the inflammatory process by regulating leukocyte trafficking and the passage of fluid and proteins into tissues. uic.edu Inflammatory mediators can induce endothelial activation, leading to increased expression of adhesion molecules and enhanced permeability. Carbocisteine-lysine salt has been shown to possess antioxidant properties that can protect endothelial cells from inflammatory damage. nih.gov

In vitro studies using human lung endothelial cells have shown that carbocisteine-lysine salt can decrease the activity of xanthine oxidase, an enzyme that generates reactive oxygen species, in the presence of elastase, an inflammatory enzyme. nih.gov By reducing oxidative stress, carbocisteine may help to preserve endothelial function and mitigate the pro-inflammatory responses of these cells, although further research is needed to fully elucidate the direct effects on endothelial cell signaling and adhesion molecule expression.

Mucoregulatory and Epithelial Cell Interactions

Mucin Glycoprotein (B1211001) Composition Modulation

A primary mechanism of carbocisteine's mucoregulatory action is its ability to modulate the composition of mucin glycoproteins. nih.gov In pathological conditions such as chronic obstructive pulmonary disease, there is often an imbalance in the types of mucins produced, with an increase in fucomucins relative to sialomucins, contributing to increased mucus viscosity. nih.gov Carbocisteine acts to normalize this balance by increasing the production of sialomucins and reducing fucomucins. nih.gov This alteration in the sialomucin-to-fucomucin ratio is believed to be a key factor in the restoration of normal mucus viscoelasticity. nih.gov

Sialyl Transferase Activity Regulation

The modulation of mucin composition by carbocisteine is linked to its influence on the activity of glycosyltransferases, particularly sialyltransferase. nih.govnih.gov Sialyltransferases are enzymes responsible for adding sialic acid residues to glycoprotein chains, a key step in the synthesis of sialomucins. nih.gov Research suggests that carbocisteine stimulates intracellular sialyltransferase activity. nih.gov

In studies on rats with bronchitis induced by sulfur dioxide exposure, administration of carbocisteine resulted in a significant increase in the activity of sialyltransferase in lung tissue. nih.govresearchgate.net This effect was observed in the Golgi-containing fraction of lung homogenates, which is consistent with the intracellular site of mucin glycosylation. nih.gov By enhancing sialyltransferase activity, carbocisteine promotes the synthesis of sialomucins, thereby helping to normalize the composition of airway mucus. nih.govnih.gov

| Mechanism | Enzyme/Process Affected | Outcome |

|---|---|---|

| Mucin Glycoprotein Composition Modulation | Balance between sialomucins and fucomucins | Increased sialomucin-to-fucomucin ratio, normalizing mucus viscosity nih.gov |

| Sialyl Transferase Activity Regulation | Intracellular sialyltransferase activity | Increased synthesis of sialomucins nih.govnih.gov |

Ion Transport Modulation Across Epithelia

Carbocisteine-lysine salt has been shown to modulate ion transport across respiratory epithelial cells, which can influence airway surface liquid hydration and mucus clearance. nih.gov Specifically, S-Carbocisteine-lysine salt monohydrate has been found to activate a chloride (Cl-) channel in human respiratory epithelial cells. nih.gov

This channel has been identified as the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) channel. nih.gov Studies using the patch-clamp technique have demonstrated that carbocisteine-lysine salt maximally stimulates the activity and density of this cAMP-dependent Cl- channel. nih.gov Interestingly, the activation appears to be indirect, as direct application to the membrane patch has limited effect. nih.gov The activation of CFTR-like channels by carbocisteine-lysine can promote Cl- secretion, which in turn drives fluid secretion into the airway lumen, potentially aiding in the hydration and clearance of mucus.

Ciliary Function Enhancement Research

Carbocisteine-lysine salt has been the subject of research regarding its capacity to enhance mucociliary clearance, a critical defense mechanism of the respiratory system. Studies indicate that its effects are not merely limited to the regulation of mucus viscosity but also extend to the direct stimulation of ciliary activity. researchgate.netnih.gov The compound has been shown to improve ciliary function by increasing both the ciliary beat frequency (CBF) and the ciliary bend angle (CBA) or amplitude. nih.govnih.gov

The molecular underpinnings of this enhancement are multifaceted. Research has identified two primary pathways through which carbocisteine exerts its effects: an elevation in intracellular pH (pHi) and a decrease in the intracellular chloride ion concentration ([Cl⁻]i). nih.govmdpi.com

The Intracellular pH (pHi) Pathway : This mechanism is dependent on the presence of CO₂/HCO₃⁻. Carbocisteine stimulates the activity of the Na⁺/HCO₃⁻ cotransporter (NBC), leading to an influx of bicarbonate ions. This influx raises the intracellular pH. An elevation in pHi has been shown to increase both CBF and CBA by approximately 10%. nih.govmdpi.com

The Intracellular Chloride ([Cl⁻]i) Pathway : This pathway operates independently of CO₂/HCO₃⁻. Carbocisteine activates chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), promoting the efflux of Cl⁻ ions from the cell. nih.govnih.govnih.gov The resulting decrease in intracellular chloride concentration leads to a significant increase in the ciliary bend angle, with studies reporting a rise of about 20% to 30%. nih.govmdpi.comnih.gov

These coordinated actions on intracellular ion concentrations directly impact the machinery of the cilia, leading to more robust and effective beating. This improved mechanical action enhances the transport and clearance of mucus, along with trapped pathogens and particles, from the airways. mdpi.comnih.gov

| Parameter | Effect Observed | Key Molecular Mechanism | Source |

|---|---|---|---|

| Ciliary Beat Frequency (CBF) | Increase of ~10% | Elevation of intracellular pH (pHi) via Na⁺/HCO₃⁻ cotransporter (NBC) activation | nih.gov |

| Ciliary Bend/Beat Angle (CBA) / Ciliary Beat Distance (CBD) | Increase of 20-30% | Decrease in intracellular Cl⁻ concentration ([Cl⁻]i) via activation of Cl⁻ channels (including CFTR) | nih.govmdpi.comnih.gov |

| Overall Ciliary Motility | Enhanced mucus and microbead transport | Combined effect of increased CBF and CBA/CBD | researchgate.netnih.gov |

Antimicrobial and Antiviral Interaction Mechanisms

Beyond its mucoregulatory and ciliary-enhancing properties, carbocisteine-lysine demonstrates significant antimicrobial and antiviral activities through various interaction mechanisms. It interferes with the ability of pathogens to replicate and adhere to host cells, a critical first step in establishing infection. mdpi.com

Carbocisteine has demonstrated a broad spectrum of antiviral effects against common respiratory viruses. researchgate.netresearchgate.netnih.gov Its mechanisms involve interfering with viral entry into host cells and inhibiting subsequent replication.

Rhinovirus (RV) : Studies on human tracheal epithelial cells have shown that carbocisteine reduces the viral titers and cellular RNA levels of both major group (RV14) and minor group (RV2) rhinoviruses. ersnet.orgnih.gov It achieves this by inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the receptor for the major RV group, and by blocking the entry of viral RNA into endosomes, a crucial step for viral uncoating and replication. nih.goversnet.org

Respiratory Syncytial Virus (RSV) : In human tracheal epithelial cells infected with RSV, carbocisteine has been found to reduce viral titers, the amount of viral RNA, and the secretion of pro-inflammatory cytokines. nih.govnih.gov The mechanism is linked to the downregulation of ICAM-1 expression, which also serves as a receptor for RSV. nih.gov

Influenza Virus : Research in animal models has shown that carbocisteine can significantly attenuate the replication of Influenza A virus in the lungs. atsjournals.orgdoi.org This suggests an in vivo protective effect against influenza infection. doi.org

SARS-CoV-2 : The mechanisms of carbocisteine may also be relevant to SARS-CoV-2. By improving mucociliary clearance, it can help reduce the entry of the virus into the lower airways. mdpi.com Its antioxidant and anti-inflammatory properties may also mitigate the cellular stress and cytokine release associated with COVID-19. researchgate.netnih.gov

| Virus | Observed Effect | Proposed Mechanism of Action | Source |

|---|---|---|---|

| Rhinovirus (RV) | Reduced viral titers and RNA levels. | Inhibition of ICAM-1 expression and blockage of viral RNA entry into endosomes. | ersnet.orgnih.gov |

| Respiratory Syncytial Virus (RSV) | Reduced viral titers, RNA, and pro-inflammatory cytokines. | Reduction in the expression of the ICAM-1 receptor. | nih.govnih.gov |

| Influenza A Virus | Significantly attenuated viral replication in vivo. | Direct inhibition of viral replication in the airways. | doi.org |

| SARS-CoV-2 | Potential to reduce viral entry into lower airways. | Improved mucociliary clearance and anti-inflammatory effects. | researchgate.netmdpi.com |

A key strategy by which carbocisteine-lysine limits infection is by altering the landscape of host cell surface receptors that pathogens exploit for attachment.

Intercellular Adhesion Molecule-1 (ICAM-1) : This glycoprotein is a crucial adhesion receptor on the surface of epithelial cells. nih.gov Its expression is often upregulated during inflammation, which paradoxically increases susceptibility to certain infections. nih.gov ICAM-1 is the primary receptor for the majority of human rhinoviruses and is also utilized by RSV. nih.govnih.gov Research has consistently shown that carbocisteine reduces the expression of ICAM-1 on human tracheal epithelial cells. nih.goversnet.orgnih.gov By downregulating this key receptor, carbocisteine effectively reduces the available docking sites for these viruses, thereby inhibiting the initial step of infection. mdpi.comnih.gov

Sialic Acid Receptors : Sialic acids are terminal monosaccharides on cell surface glycoproteins and glycolipids that serve as the primary receptors for influenza viruses. mdpi.com Avian influenza viruses typically bind to α-2,3-linked sialic acids, while human influenza viruses prefer α-2,6-linked variants. biorxiv.org While direct modulation of sialic acid expression by carbocisteine is not as extensively documented as its effect on ICAM-1, its established anti-influenza activity suggests it may interfere with the virus-receptor interaction. researchgate.net This could occur through various indirect mechanisms, such as altering the mucus layer that shields these receptors or modifying the inflammatory environment that can influence receptor presentation.

Carbocisteine-lysine also demonstrates an ability to interfere with bacterial colonization of the respiratory tract. Adherence of bacteria to the epithelial lining is a prerequisite for infection and biofilm formation.

Streptococcus pneumoniae : This bacterium is a common cause of respiratory infections. In vitro studies have demonstrated that carbocisteine significantly reduces the attachment of S. pneumoniae to human pharyngeal epithelial cells. nih.govnih.gov The compound appears to act on both the host cells and the bacteria, reducing the capacity of the pneumococcus to adhere. nih.gov Furthermore, it can promote the detachment of bacteria that have already adhered to the epithelial surface. nih.gov

Moraxella catarrhalis : As another significant respiratory pathogen, M. catarrhalis colonization can be a precursor to infections like otitis media and exacerbations of chronic obstructive pulmonary disease. smw.ch Research indicates that carbocisteine can modulate the attachment of M. catarrhalis to epithelial cells, thereby reducing the bacterial load on mucosal surfaces. nih.gov

By inhibiting this crucial initial step of bacterial adhesion, carbocisteine helps to prevent the establishment of infections and the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.

| Bacterium | Effect on Adherence | Target Cells | Source |

|---|---|---|---|

| Streptococcus pneumoniae | Significantly reduced attachment and increased detachment. | Human pharyngeal epithelial cells | nih.govnih.gov |

| Moraxella catarrhalis | Modulated and reduced attachment. | Epithelial cells | nih.gov |

Preclinical and in Vitro Investigation Methodologies

Cell-Free System Assays

In vitro cell-free assays are fundamental in elucidating the direct chemical properties of a compound, independent of cellular metabolic processes. For Carbocisteine (B549337) lysine (B10760008) salt, these assays have been pivotal in characterizing its antioxidant capabilities.

Carbocisteine lysine salt monohydrate (CLS) has demonstrated significant antioxidant activity by directly scavenging various reactive oxygen species (ROS). Studies have shown that CLS is an effective and selective scavenger of hypochlorous acid (HOCl) and the hydroxyl radical (OH•) nih.govnih.gov. This scavenging activity is attributed to the reactivity of the thioether group within the carbocisteine molecule nih.govnih.gov.

In comparative studies, CLS has shown greater efficacy as an in vitro scavenger compared to N-acetylcysteine (NAC) and glutathione (B108866) (GSH) nih.gov. For instance, CLS was able to quench clastogenic activity induced in human serum by ultrasound at concentrations as low as 2.5 mM, whereas NAC required concentrations starting from 5 mM to protect DNA from radical damage nih.govresearchgate.net.

Further investigations in cell-free systems have confirmed the scavenger effects of carbocisteine on hydrogen peroxide (H₂O₂), HOCl, OH•, and peroxynitrite (ONOO⁻) accegen.com. The antioxidant activity was evaluated in various oxygen radical-producing systems, including bronchoalveolar lavage (BAL) fluid from patients with chronic obstructive pulmonary disease (COPD) and ultrasound-treated human serum nih.govresearchgate.net. In these systems, CLS effectively reduced DNA damage nih.gov. The scavenger capacity of Carbocisteine lysine salt against HOCl and OH• was found to be comparable to that of GSH, a major endogenous antioxidant nih.gov.

Table 1: Reactive Oxygen Species Scavenging Activity of Carbocisteine Lysine Salt

| Reactive Oxygen Species | Scavenging Effect | Reference |

|---|---|---|

| Hydroxyl radical (OH•) | Effective scavenger | nih.govnih.gov |

| Hypochlorous acid (HOCl) | Effective scavenger | nih.govnih.govaccegen.com |

| Hydrogen peroxide (H₂O₂) | Scavenger effect observed | accegen.com |

| Peroxynitrite (ONOO⁻) | Scavenger effect observed | accegen.com |

Carbocisteine lysine salt has been investigated for its effects on enzyme activity, particularly its role in inhibiting enzymes that produce reactive oxygen species. A key enzyme in this context is xanthine (B1682287) oxidase (XO), which catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid and superoxide (B77818) radicals nih.gov.

Table 2: Effect of Carbocisteine Lysine Salt on Xanthine Oxidase Activity

| Experimental System | Concentration of CLS | Observed Effect | Reference |

|---|---|---|---|

| Human lung endothelial cells + elastase | 0.16 mM | Decreased xanthine oxidase activity | nih.govresearchgate.net |

Cell Culture Models

Cell culture models provide a controlled environment to study the effects of compounds on specific cell types, mimicking physiological and pathological conditions. Various airway and lung cell lines have been employed to investigate the mechanisms of action of Carbocisteine lysine salt.

The human bronchial epithelial cell line 16-HBE has been used to study the effects of carbocisteine on inflammation and senescence processes stimulated by cigarette smoke extract (CSE). In CSE-stimulated 16-HBE cells, carbocisteine was shown to reduce the expression of Toll-like receptor 4 (TLR4), lipopolysaccharide (LPS) binding, and the expression of the senescence marker p21 nih.gov. It also decreased the IL-1-stimulated release of IL-8 mRNA and protein, which in turn reduced the chemotactic migration of neutrophils nih.gov. Furthermore, carbocisteine has been shown to ameliorate oxidant-induced apoptosis in 16HBE cells nih.gov.

In the NCI-H292 human lung mucoepidermoid carcinoma cell line, which is known to overexpress MUC5AC mucin, L-carbocisteine was found to reduce human neutrophil elastase (HNE)-induced MUC5AC mRNA expression and protein secretion nih.gov. This effect was associated with a reduction in HNE-induced ROS production in the cells nih.gov. Another study on NCI-H292 cells demonstrated that carbocisteine could inhibit the tumor necrosis factor-alpha (TNF-α)-induced overexpression of sialyl-Lewis x epitopes on mucins by inhibiting the activity of phosphatidyl inositol-specific phospholipase C (PI-PLC) nih.gov. Carbocisteine also inhibited the release of IL-8 and IL-6 from IL-1 beta-induced NCI-H292 cells accegen.com.

The A549 human alveolar epithelial cell line has been used to investigate the anti-inflammatory effects of carbocisteine against hydrogen peroxide (H₂O₂)-induced injury. In this model, carbocisteine increased cell viability and decreased the levels of lactate dehydrogenase (LDH), IL-6, and IL-8 in the supernatant nih.gov. It also dose-dependently decreased the mRNA levels of IL-6, IL-8, TNF-α, IP-10, and MIP-1β nih.gov. The mechanism was found to involve the attenuation of NF-κB p65 and ERK1/2 phosphorylation and the inhibition of nuclear translocation of pNF-κB p65 nih.gov. In TNF-α-stimulated A549 cells, carbocisteine also significantly reduced the production of IL-6 and IL-8 nih.gov.

Table 3: Summary of Carbocisteine Lysine Salt Effects on Airway Epithelial Cell Lines

| Cell Line | Stimulus | Key Findings | Reference |

|---|---|---|---|

| 16-HBE | Cigarette Smoke Extract (CSE) | Reduced TLR4, LPS binding, p21 expression, and IL-8 release. | nih.gov |

| NCI-H292 | Human Neutrophil Elastase (HNE) | Reduced MUC5AC expression and ROS production. | nih.gov |

| NCI-H292 | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited sialyl-Lewis x overexpression via PI-PLC inhibition. | nih.gov |

| A549 | Hydrogen Peroxide (H₂O₂) | Attenuated inflammatory injury via NF-κB and ERK1/2 pathways. | nih.gov |

| A549 | Tumor Necrosis Factor-alpha (TNF-α) | Reduced production of IL-6 and IL-8. | nih.gov |

Studies on human endothelial cells cultured from the pulmonary artery have provided insights into the antioxidant mechanism of Carbocisteine lysine salt. When these cells were incubated with elastase, a known inducer of oxidative stress, the addition of CLS (0.16 mM) resulted in a decrease in xanthine oxidase activity nih.govresearchgate.net. This suggests a protective effect of CLS on the vascular endothelium by mitigating the production of superoxide radicals, which are implicated in endothelial dysfunction mdpi.com.

The immunomodulatory and antioxidant effects of Carbocisteine lysine salt have been explored using peripheral blood mononuclear cells (PBMCs). In stimulated human PBMCs, Carbocisteine lysine salt significantly reduced the production of Interleukin-8 (IL-8), a major mediator of neutrophil recruitment in inflammatory diseases nih.govnih.gov. This reduction in IL-8 production occurred in the same concentration range that was effective in scavenging hydroxyl radicals, suggesting a link between its antioxidant and anti-inflammatory activities nih.govnih.gov. The scavenger effects of Carbocisteine lysine salt were also observed in activated human polymorphonuclear neutrophils (PMNs) nih.govnih.gov.

In studies involving alveolar macrophages (AMs), carbocisteine has been shown to promote the clearance of apoptotic cells (efferocytosis) . In vitro, carbocisteine enhanced both the binding and phagocytosis of apoptotic cells by AMs isolated from mice. This was associated with a decrease in fucose residues on the surface of the macrophages .

Table 4: Effects of Carbocisteine Lysine Salt on Immune Cells

| Cell Type | Key Findings | Reference |

|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | Reduced IL-8 production. | nih.govnih.gov |

| Polymorphonuclear Neutrophils (PMNs) | Demonstrated scavenger activity. | nih.govnih.gov |

| Alveolar Macrophages (AMs) | Promoted phagocytosis of apoptotic cells. |

Induced Oxidative Stress and Inflammatory Models in vitro

In vitro studies have been instrumental in elucidating the antioxidant and anti-inflammatory properties of Carbocisteine lysine salt monohydrate (CLS). The compound has demonstrated a capacity to act as a selective scavenger of potent reactive oxygen intermediates (ROIs), such as hypochlorous acid (HOCl) and hydroxyl radicals (OH•) jle.comresearchgate.net. This scavenger activity is linked to the reactivity of its thioether group jle.comresearchgate.net.

One key finding is the ability of CLS to protect α1-antitrypsin, a major serum protease inhibitor, from inactivation by HOCl, thereby preserving its function in regulating tissue-degrading enzymes researchgate.net. In models using cultured human lung endothelial cells, CLS was found to decrease the activity of xanthine oxidase, an enzyme that produces superoxide radicals. This suggests CLS may interfere with the conversion of xanthine dehydrogenase into its superoxide-producing form researchgate.netnih.gov.

Furthermore, investigations using stimulated human peripheral blood mononuclear cells (PBMCs) have shown that CLS can significantly reduce the production of interleukin-8 (IL-8), a major chemokine responsible for recruiting neutrophils to sites of inflammation jle.comresearchgate.net. This inhibition of IL-8 production appears to be related to the compound's ability to scavenge hydroxyl radicals researchgate.net. In other models using A549 human alveolar epithelial cells, carbocisteine has been observed to inhibit the transcriptional activity of NF-κB induced by tumor necrosis factor-alpha (TNF-α), a key regulator of the inflammatory response researchgate.net.

| Model System | Inducing Agent | Key Findings |

| Cell-free systems | HOCl, OH• | Selective scavenger of hypochlorous acid and hydroxyl radicals jle.comresearchgate.net. |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Stimulants | Significantly reduced production of Interleukin-8 (IL-8) jle.comresearchgate.net. |

| Human Lung Endothelial Cells | Elastase | Decreased xanthine oxidase activity, suggesting interference with superoxide production researchgate.netnih.gov. |

| A549 Alveolar Epithelial Cells | TNF-α | Inhibited TNF-α-induced transcriptional activity of NF-κB researchgate.net. |

| In vitro assay | HOCl | Protected α1-antitrypsin from oxidative inactivation researchgate.net. |

Viral and Bacterial Infection Models in vitro

The effects of carbocisteine have also been evaluated in in vitro models of respiratory infections. Studies have demonstrated its potential to interfere with viral and bacterial processes. In models utilizing human tracheal epithelial cells, carbocisteine has been shown to reduce the entry of rhinovirus RNA and decrease the levels of intercellular adhesion molecule-1 (ICAM-1), the receptor used by the majority of rhinoviruses to enter cells nih.gov.

In the context of other viral pathogens, carbocisteine has been found to reduce the release of inflammatory cytokines from tracheal epithelial cells infected with respiratory syncytial virus (RSV) nih.gov. For influenza virus, research indicates that carbocisteine can decrease the expression of the virus nucleoprotein, which is an indicator of reduced viral replication researchgate.net. These findings suggest that beyond its mucoregulatory functions, carbocisteine may directly impact the lifecycle and inflammatory consequences of common respiratory viruses nih.govresearchgate.net. Additionally, some evidence suggests it may suppress the adherence of bacterial pathogens to cells, potentially limiting secondary bacterial infections nih.gov.

| Pathogen | Cell Model | Key Findings |

| Human Rhinovirus | Human Tracheal Epithelial Cells | Reduced ICAM-1 levels and rhinovirus RNA entry nih.gov. |

| Respiratory Syncytial Virus (RSV) | Human Tracheal Epithelial Cells | Reduced the release of inflammatory cytokines nih.gov. |

| Influenza Virus | Macrophages | Decreased expression of virus nucleoprotein, indicating reduced viral replication researchgate.netatsjournals.org. |

| Bacterial Pathogens | General models | Suggested suppression of pathogen adherence to cells nih.gov. |

Ex Vivo Tissue Models (e.g., Bronchoalveolar Lavage Fluid Analysis)

Ex vivo analyses, particularly of bronchoalveolar lavage (BAL) fluid, provide a bridge between in vitro experiments and in vivo animal models. In studies using BAL fluid obtained from patients with Chronic Obstructive Pulmonary Disease (COPD), the addition of Carbocisteine lysine salt was shown to reduce the oxidative activity of the fluid and mitigate DNA damage in healthy lymphocytes exposed to it researchgate.netnih.govresearchgate.netsemanticscholar.org.

This methodology has also been applied in animal studies. In guinea pigs exposed to cigarette smoke, analysis of BAL fluid revealed that carbocisteine treatment reduced the recruitment of inflammatory cells into the airways nih.gov. Similarly, in a rat model of airway inflammation induced by sulfur dioxide (SO2) exposure, carbocisteine administration led to a reduction in inflammatory markers within the BAL fluid, including inflammatory cells, free radicals, elastase activity, and specific mucus glycoprotein (B1211001) components like fucose and sialic acid researchgate.netnih.gov. These ex vivo findings corroborate the anti-inflammatory and antioxidant effects observed in cellular models.

Animal Model Studies (Mechanistic Focus)

Animal models are crucial for understanding the integrated physiological effects of Carbocisteine lysine salt in a complex biological system, with a focus on the mechanisms underlying its therapeutic actions.

Induced Airway Inflammation Models (e.g., IL-1β, Carrageenan, LPS)

To investigate its anti-inflammatory mechanisms, Carbocisteine lysine salt monohydrate has been tested in various rodent models of induced inflammation. In rats, oral administration of the compound significantly reduced the infiltration of neutrophils into the airway lumen following intratracheal injection of the pro-inflammatory cytokine Interleukin-1β (IL-1β) nih.gov.

Smoke-Induced Lung Injury Models

Given the strong link between smoking and chronic respiratory diseases, smoke-induced lung injury models are particularly relevant. In guinea pigs, both oral and aerosol administration of Carbocisteine lysine salt monohydrate was able to reduce the airway hyperresponsiveness and cellular recruitment in the airways caused by exposure to cigarette smoke nih.gov.

More complex models combining cigarette smoke (CS) exposure with influenza virus infection in mice have been used to simulate acute exacerbations of COPD atsjournals.org. In these studies, carbocisteine treatment was found to suppress multiple facets of lung injury, including inflammatory cell infiltration, pulmonary edema, oxidative stress, and goblet cell hyperplasia (an indicator of mucus overproduction) researchgate.netresearchgate.netatsjournals.org. In a chronic mouse model of COPD induced by long-term CS and LPS exposure, carbocisteine also showed protective effects against the development of emphysema nih.gov.

Assessment of Cellular Infiltrates and Cytokine Profiles

A key focus of animal model studies is the detailed analysis of changes in cellular populations and cytokine levels following treatment. Across different models, carbocisteine has been shown to consistently reduce the infiltration of inflammatory cells, particularly neutrophils, into the airways and lung tissue nih.govfrontiersin.org.

Analysis of cytokine profiles in these models reveals a modulation of both pro- and anti-inflammatory mediators. In COPD mouse models, carbocisteine treatment led to decreased levels of pro-inflammatory cytokines such as IL-6, TNF-α, and keratinocyte-derived cytokine (KC) in both BAL fluid and lung tissue nih.govresearchgate.net. Concurrently, studies have reported that carbocisteine can upregulate the anti-inflammatory cytokine IL-10, suggesting a mechanism that not only suppresses inflammation but also promotes its resolution researchgate.netfrontiersin.org.

| Animal Model | Inducing Agent(s) | Key Mechanistic Findings |

| Rat | Interleukin-1β (IL-1β) | Significantly reduced neutrophil infiltration into the airway lumen nih.gov. |

| Rat | Carrageenan | Inhibited pleural exudate formation and leukocyte recruitment nih.gov. |

| Guinea Pig | Cigarette Smoke | Reduced airway hyperresponsiveness and inflammatory cell recruitment in BAL fluid nih.gov. |

| Mouse | Cigarette Smoke + Influenza Virus | Suppressed inflammatory infiltration, pulmonary edema, and mucus overproduction researchgate.netatsjournals.org. |

| Mouse | Cigarette Smoke + Lipopolysaccharide (LPS) | Attenuated inflammation, protected against emphysema, and decreased pro-inflammatory cytokines (IL-6, KC, TNF-α) nih.govresearchgate.net. |

Mucociliary Transport Velocity Studies in vivonih.gov

In vivo investigations into the effects of carbocisteine and its lysine salt on mucociliary transport velocity have been conducted in both animal models and human subjects with chronic respiratory diseases. These studies are crucial for understanding the compound's ability to improve the clearance of mucus from the airways, a key mechanism in respiratory defense.

A common method employed in preclinical studies is the frog palate preparation. This ex vivo model uses the ciliated epithelium of a frog's palate, which is functionally similar to that of the mammalian respiratory tract, to measure the transport rate of mucus samples. The velocity at which a mucus sample is transported across the palate is compared to the transport velocity of the frog's own mucus, yielding a relative transport rate. nih.gov

One such study investigated the effect of carbocisteine in a rat model of sulfur dioxide (SO2)-induced bronchitis. In this double-blind study, rats with induced hypersecretion were administered carbocisteine orally for 15 days. The mucus transport rate was then measured using the frog palate technique. The results demonstrated a statistically significant improvement in the mucociliary transport rate in the treated group compared to the untreated group. researchgate.net

| Group | Mean Mucus Relative Transport Rate | Standard Deviation | Significance (p-value) |

|---|---|---|---|

| Untreated (Distilled Water) | 0.60 | ± 0.17 | < 0.01 |

| Carbocisteine-Treated | 0.73 | ± 0.14 |

Clinical studies in human patients with chronic bronchitis have also provided evidence for the positive effects of carbocisteine lysine salt on mucociliary clearance. nih.govnih.gov In one study, patients with chronic bronchitis were treated with carbocisteine-lysine. The investigation revealed significant increases in mucociliary transport at the end of the treatment period, with a noteworthy finding that these improvements were sustained even 8 days after the cessation of treatment. nih.gov This suggests a lasting "post-mucoactive" effect.

| Time Point | Percentage Increase in Mucociliary Transport |

|---|---|

| End of Treatment | +41% |

| 4 Days Post-Treatment | +31% |

| 8 Days Post-Treatment | +34% |

It is important to note that not all studies have demonstrated an acute effect. A double-blind, placebo-controlled crossover study involving healthy non-smokers, smokers with small airway disease, and subjects with chronic obstructive bronchitis measured tracheal mucus velocity before and after a single dose of S-carboxymethylcysteine. The results showed no significant change in tracheal mucus velocity in any of the groups after either the active drug or placebo, suggesting the drug may not have an acute effect on mucus transport. nih.gov

The mechanism by which carbocisteine improves mucociliary function is thought to be multifactorial. Beyond its mucoregulatory properties, which involve restoring the balance between different types of mucins, carbocisteine is also believed to increase cilia beating in airway epithelial cells. mdpi.com This enhanced ciliary activity improves the function of the mucociliary escalator, which is responsible for removing harmful particles, viruses, and bacteria from the airway surface.

Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Quantification and Purity

Chromatography is a cornerstone for the analysis of carbocisteine (B549337) lysine (B10760008) salt, providing the necessary separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

HPLC methods are widely applied for the determination of carbocisteine in pharmaceutical ingredients and for impurity profiling. researchgate.netsphinxsai.com Due to carbocisteine's lack of a strong UV chromophore, detection can be challenging, leading to the use of various detector types. thermofisher.com

UV Detection: Simple and rapid HPLC methods utilizing UV detection have been developed. These methods often employ reversed-phase columns, such as C18, with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile. sphinxsai.com Detection is commonly performed at low wavelengths, such as 210 nm or 215 nm, where the molecule exhibits some absorbance. sphinxsai.comjocpr.com

Corona Charged Aerosol Detection (CAD): For more universal and sensitive detection, especially for impurity profiling, Corona Charged Aerosol Detection (CAD) is a superior alternative to UV detection. researchgate.netthermofisher.com CAD is a mass-based detection method that is not dependent on the optical properties of the analyte. nih.gov This makes it particularly suitable for carbocisteine and its related impurities, which may have varying or negligible UV responses. researchgate.netnih.gov The technique involves nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then charging these particles before they are measured by an electrometer. chromatographyonline.comwikipedia.org HPLC-CAD methods for carbocisteine often utilize mixed-mode columns that combine hydrophobic (C18) and strong cation exchange (SCX) retention mechanisms, allowing for the effective separation of the polar main compound from its impurities. researchgate.netthermofisher.comnih.gov

Below is a table summarizing various HPLC methods used for carbocisteine analysis.

| Column | Mobile Phase | Detector | Wavelength/Settings | Reference |

|---|---|---|---|---|

| BDS hypersil C18 (250 x 4.6 mm, 5 µm) | Water: Acetonitrile (95:5 v/v) | UV | 215 nm | sphinxsai.com |

| APS-2 hypersil (250 X 4.6 mm, 5µm) | Buffer (0.02 M KH2PO4 + 0.01 M 1-hexane sulphonic acid sodium salt): Methanol (B129727) (65:35 v/v) | UV | 210 nm | jocpr.com |

| Mixed-mode (hydrophobic C18 and strong cation exchange) | Trifluoroacetic acid 10 mM and Acetonitrile 12% (V/V) | CAD | Evaporation temp: 65°C | researchgate.netnih.gov |

| SIELC Primesep 100 (mixed-mode SCX-RP) | Acetonitrile 18% and Trifluoroacetic acid 10 mM in water | CAD | Not specified | thermofisher.com |

For the quantification of carbocisteine in biological samples such as human plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. nih.govnih.govnih.gov These bioanalytical methods are essential for pharmacokinetic and bioequivalence studies. nih.govnih.gov

Method development typically involves optimizing several key steps:

Sample Preparation: To remove proteins and other interfering substances from the plasma matrix, protein precipitation or solid-phase extraction (SPE) techniques are commonly used. nih.govscholarsresearchlibrary.com Methanol is a frequent choice for protein precipitation. nih.govnih.gov

Chromatographic Separation: A reversed-phase HPLC column, such as a C8 or C18, is used to separate carbocisteine from endogenous plasma components. nih.govnih.gov The mobile phase is usually a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing an additive like formic acid to improve ionization. nih.govnih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in the positive ion mode with electrospray ionization (ESI). nih.govnih.gov The method operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. nih.govnih.gov For carbocisteine, a common transition monitored is m/z 180.0 > 89.0. nih.govnih.gov

These methods are validated according to regulatory guidelines, demonstrating linearity over a specific concentration range (e.g., 50 to 6000 ng/mL), accuracy, precision, and acceptable recovery. nih.govnih.gov

The following table summarizes parameters from a developed LC-MS/MS method for carbocisteine in human plasma.

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with methanol | nih.gov |

| HPLC Column | Waters Symmetry Shield RP 8 (150 × 3.9 mm, 5 μ) | nih.gov |

| Mobile Phase | Methanol and 0.5% formic acid solution (40:60) | nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Carbocisteine) | 180.0 > 89.0 | nih.govnih.gov |

| Linearity Range | 50.000 ng/mL to 6000.000 ng/mL | nih.govnih.gov |

| Mean Recovery | 76.11% to 80.01% | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of carbocisteine lysine salt and for quantifying certain impurities that are not amenable to chromatographic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For carbocisteine, quantitative NMR (qNMR) has been specifically employed for the determination of impurities that are difficult to analyze by HPLC, such as the volatile starting material, chloroacetic acid. researchgate.netnih.gov In this approach, a known amount of an internal standard, such as maleic acid, is added to the sample, and the impurity's concentration is calculated by comparing the integral of its characteristic signal to that of the standard. researchgate.netsci-hub.se For instance, the methylene (B1212753) group of chloroacetic acid can be observed and quantified in the ¹H NMR spectrum. sci-hub.se

While carbocisteine itself has a weak chromophore, UV/Vis spectroscopy can be used as a detection method in HPLC as previously mentioned. sphinxsai.comjocpr.com Furthermore, it can be adapted for the quantification of specific impurities through derivatization reactions. researchgate.netnih.gov For example, the unstable impurity cysteine, which is difficult to assess by HPLC-CAD, can be determined using UV/Vis spectroscopy after it reacts with Ellman's reagent. researchgate.netnih.gov This reaction produces a colored product that can be quantified spectrophotometrically.

Impurity Profiling and Stability Assessment

A critical aspect of pharmaceutical quality control is the identification and quantification of impurities and the assessment of the drug's stability. nih.gov Analytical methods must be capable of separating the active pharmaceutical ingredient (API) from synthesis by-products, degradation products, and starting materials. researchgate.net

For carbocisteine, comprehensive impurity profiling has been achieved using a combination of analytical techniques. researchgate.netnih.gov A validated HPLC-CAD method is central to this process, capable of separating and quantifying a range of potential impurities. researchgate.netthermofisher.com Studies have identified the starting material, cystine, and a synthesis by-product, N,S-dicarboxymethylcysteine, as the major impurities across different manufacturing batches. researchgate.netnih.gov The purity of carbocisteine batches has been shown to vary from below 99.0% to over 99.8%. researchgate.netnih.gov

Stability assessment involves subjecting the drug substance to various stress conditions (e.g., heat, humidity, light) and analyzing for the formation of degradation products over time. The stability of analytical solutions themselves is also evaluated during method validation to ensure the reliability of the results. sphinxsai.comjocpr.com For instance, the stability of carbocisteine and its impurities in the autosampler is checked to prevent degradation during the analytical run. thermofisher.com

The following table lists some of the known impurities of carbocisteine and the methods used for their determination.

| Impurity Name | Type | Analytical Method | Reference |

|---|---|---|---|

| Cystine | Starting Material | HPLC-CAD | researchgate.netnih.gov |

| N,S-dicarboxymethylcysteine | Synthesis By-product | HPLC-CAD | researchgate.netnih.gov |

| Chloroacetic acid | Starting Material | qNMR | researchgate.netnih.gov |

| Cysteine | Impurity | UV/Vis Spectroscopy (with Ellman's reagent) | researchgate.netnih.gov |

| Carbocisteine sulfoxide (B87167) | Degradation Product | HPLC-CAD | thermofisher.com |

| Carbocisteine lactam | Degradation Product | HPLC-CAD | thermofisher.com |

Bioanalytical Method Validation for Preclinical Research

The successful quantification of carbocisteine lysine salt in biological matrices during preclinical research is fundamentally dependent on the establishment of a robust and reliable bioanalytical method. Validation of this method is a critical step to ensure that the data generated are accurate and reproducible, forming a solid foundation for pharmacokinetic and toxicokinetic assessments. The validation process scrutinizes every aspect of the analytical method to confirm it is fit for its intended purpose. europa.eueuropa.eu While specific methods may vary, a common and highly sensitive approach involves liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The validation of a bioanalytical method for carbocisteine is performed in accordance with established regulatory guidelines, which mandate the evaluation of several key performance characteristics. europa.eunih.gov These include selectivity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.

A representative LC-MS/MS method for carbocisteine quantification in plasma serves as a practical example of the validation process. mdpi.comresearchgate.net In such a method, chromatographic separation is typically achieved on a reverse-phase column. nih.gov Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net For carbocisteine, this transition is often m/z 180.0 > 89.0. nih.govresearchgate.net An internal standard (IS), such as Rosiglitazone or a stable isotope-labeled version of carbocisteine, is used to ensure accuracy and precision by accounting for variability during sample processing. nih.govscholarsresearchlibrary.com

Key validation parameters from representative studies are detailed below.

Specificity and Selectivity Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of carbocisteine and its internal standard. The absence of significant peaks in the blank samples confirms the method's specificity. scholarsresearchlibrary.com

Linearity and Range The linearity of the method is established by analyzing calibration standards at several concentration levels. The response of the detector should be proportional to the concentration of the analyte over a defined range. For carbocisteine, a typical calibration curve range in plasma is from 50.0 ng/mL to 6000.0 ng/mL. nih.govresearchgate.net The relationship between concentration and response is defined by a linear regression equation, with a correlation coefficient (r²) value greater than 0.99 being the standard for acceptance.

Precision and Accuracy Precision describes the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are evaluated at multiple quality control (QC) concentrations, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. europa.eu Both intra-day (within-run) and inter-day (between-run) precision and accuracy are assessed. scholarsresearchlibrary.com The acceptance criteria typically require the coefficient of variation (CV) for precision to be ≤15% (≤20% at the LLOQ) and the accuracy to be within ±15% (±20% at the LLOQ) of the nominal concentration. europa.eu

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| LLOQ | 50.000 | 49.870 | 99.74 | 3.62 |

| Low (LQC) | 150.000 | 150.760 | 100.51 | 2.98 |

| Medium (MQC) | 2400.000 | 2310.230 | 96.26 | 1.70 |

| High (HQC) | 4500.000 | 4485.670 | 99.68 | 2.45 |

Recovery and Matrix Effect The extraction recovery measures the efficiency of the sample preparation process (e.g., protein precipitation or solid-phase extraction) in extracting the analyte from the biological matrix. nih.govscholarsresearchlibrary.com It is determined by comparing the analytical response of an extracted sample to that of an unextracted standard solution containing the same concentration. scholarsresearchlibrary.com

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix. scholarsresearchlibrary.com It is evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of a pure standard solution. A consistent and reproducible recovery and a minimal matrix effect are crucial for a reliable method. For example, one study found the mean recovery of carbocisteine to be over 68%. scholarsresearchlibrary.com

Stability The stability of carbocisteine in the biological matrix must be thoroughly evaluated under conditions that mimic sample handling and storage during preclinical studies. This includes:

Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles. scholarsresearchlibrary.com

Short-Term Stability: Evaluates stability at room temperature for a period reflecting the sample processing time.

Long-Term Stability: Determines stability under long-term storage conditions (e.g., -70°C). scholarsresearchlibrary.com

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.

For each stability test, the mean concentration of the stored QC samples is compared against freshly prepared samples, with deviations typically required to be within ±15%.

| Stability Test | QC Level | Mean Stability (%) | Acceptance Criteria |

|---|---|---|---|

| Freeze-Thaw (4 cycles) | LQC | 98.5 | Within ±15% |

| HQC | 101.2 | ||

| Room Temperature (Bench-Top) | LQC | 102.1 | Within ±15% |

| HQC | 99.8 | ||

| Long-Term (-70°C) | LQC | 97.6 | Within ±15% |

| HQC | 103.4 |

Through this comprehensive validation, the bioanalytical method is proven to be reliable for its intended use in preclinical studies, ensuring that the concentration data for carbocisteine lysine salt are of high quality and can be confidently used for critical decision-making in drug development. nih.gov

Theoretical and Computational Research Approaches

Molecular Dynamics Simulations for Binding Site Prediction

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique can be instrumental in identifying and characterizing the binding sites of a drug on its target protein by simulating the protein's dynamic nature in a physiologically relevant environment (e.g., in water with ions). github.iomdpi.com

For Carbocisteine (B549337), whose proposed mechanism involves the modulation of enzymes like sialyltransferase, MD simulations can elucidate how it interacts with such targets. nih.gov The process typically involves probe-based MD simulations, where the target protein is "flooded" with small organic probe molecules in a simulated environment. github.io These probes explore the protein's surface, identifying regions with a high affinity for binding, which are known as "hot spots."

By analyzing the trajectories and interaction energies from these simulations, researchers can identify cryptic or allosteric sites that are not apparent in static crystal structures. github.io The simulation would reveal key amino acid residues that form transient or stable interactions with Carbocisteine, providing a detailed map of the binding pocket. This information is crucial for understanding how the drug exerts its mucoregulatory effects and for designing more potent derivatives.

Table 1: Illustrative Output from a Probe-Based MD Simulation for Carbocisteine Binding Site Identification on a Target Protein.

| Predicted Binding Site | Key Interacting Residues | Probe Occupancy (%) | Druggability Score |

| Site 1 (Catalytic) | ASP-150, TYR-210, ARG-301 | 85.2 | 0.88 |

| Site 2 (Allosteric) | LEU-55, PHE-89, TRP-112 | 63.5 | 0.71 |

| Site 3 (Surface Groove) | LYS-12, GLU-14, SER-45 | 41.0 | 0.53 |

Note: This table is for illustrative purposes to show the type of data generated from MD simulations and does not represent actual experimental results for Carbocisteine.

In Silico Modeling for Off-Target Interaction Prediction